Cas no 1307134-39-9 ((S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide)
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-(2-chloro-6-fluoro-benzyl)-n-cyclopropyl-propionamide
- (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropylpropanamide
- AM91751
- (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide
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- Inchi: 1S/C13H16ClFN2O/c1-8(16)13(18)17(9-5-6-9)7-10-11(14)3-2-4-12(10)15/h2-4,8-9H,5-7,16H2,1H3/t8-/m0/s1
- InChI Key: OBYALXWWXALYKO-QMMMGPOBSA-N
- SMILES: ClC1C=CC=C(C=1CN(C([C@H](C)N)=O)C1CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 311
- Topological Polar Surface Area: 46.3
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085712-500mg |
S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide |
1307134-39-9 | 500mg |
£389.00 | 2022-03-01 |
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide
Professional Introduction to (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide (CAS No. 1307134-39-9)
Compound with the CAS number 1307134-39-9 and the product name (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate molecular architecture of this compound, featuring a chiral center and multiple heterocyclic groups, positions it as a promising candidate for further exploration in synthetic organic chemistry and pharmacological research.
The< strong>N-(2-chloro-6-fluoro-benzyl) moiety in the molecular structure of this compound is particularly noteworthy. The presence of both chlorine and fluorine atoms introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. These substituents are often strategically incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles. Recent studies have highlighted the importance of such functional groups in designing molecules with enhanced binding affinity to biological targets, thereby increasing their therapeutic efficacy.
The< strong>cyclopropyl group in the< strong>N-cyclopropyl-propionamide moiety contributes to the overall steric hindrance of the molecule, which can influence its interaction with biological targets. Cyclopropyl groups are known to be valuable in medicinal chemistry due to their ability to improve solubility, reduce metabolic clearance, and enhance binding affinity. The incorporation of this group into pharmaceutical candidates has been associated with improved pharmacological properties, making it a desirable feature in drug design.
The stereochemistry of< strong>(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide is another critical aspect that warrants detailed examination. The presence of an< strong>S-stereocenter ensures enantioselective synthesis and can significantly impact the biological activity of the compound. Enantioselective drugs are often more effective and have fewer side effects compared to racemic mixtures. The synthesis of enantiomerically pure compounds has become increasingly sophisticated, with advances in asymmetric catalysis and chiral resolution techniques.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The compound< strong>(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide has shown promise in preclinical studies as a potential lead for drugs targeting various diseases. Its unique structural features make it a versatile scaffold for further derivatization, allowing chemists to explore new chemical space and identify novel pharmacophores. The< strong>fluorine-substituted benzyl group, in particular, has been implicated in enhancing binding interactions with biological targets, making it an attractive feature for drug development.
The< strong>cyclopropyl-propionamide moiety has also been studied for its potential role in modulating biological activity. Propionamides are known to be bioisosteric replacements for amides, often improving metabolic stability and reducing toxicity. The cyclopropyl group further enhances these properties by introducing steric hindrance that can prevent unwanted interactions with biological targets. This combination of features makes< strong>(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide a compelling candidate for further investigation.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled chemists to streamline these processes, making it feasible to produce complex molecules on a larger scale. Techniques such as transition metal catalysis, flow chemistry, and continuous manufacturing have been instrumental in facilitating the synthesis of< strong>(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide.
In conclusion, the compound< strong>(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide (CAS No. 1307134-39-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further exploration in drug development. The presence of chiral centers, fluorine-substituted benzyl groups, and cyclopropyl moieties positions it as a versatile scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, its potential as a lead molecule for next-generation drugs remains highly promising.
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